molecular formula C19H19N5O6S2 B2825704 4-(N,N-dimethylsulfamoyl)-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941899-26-9

4-(N,N-dimethylsulfamoyl)-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2825704
CAS No.: 941899-26-9
M. Wt: 477.51
InChI Key: YCZRKBYSNKBSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a dimethylsulfamoyl group attached to a benzamide core and a 3-nitrobenzylthio substituent on the oxadiazole ring.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O6S2/c1-23(2)32(28,29)16-8-6-14(7-9-16)18(25)20-11-17-21-22-19(30-17)31-12-13-4-3-5-15(10-13)24(26)27/h3-10H,11-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZRKBYSNKBSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are summarized in Table 1 , highlighting substituent variations and their biological implications.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name/ID Oxadiazole Substituent Benzamide/Sulfonamide Group Biological Target Key Findings
Target Compound 5-((3-Nitrobenzyl)thio) 4-(N,N-Dimethylsulfamoyl)benzamide Putative: Trr1, hCA II Hypothesized antifungal/CA inhibition (inferred from )
LMM5 5-((4-Methoxyphenyl)methyl) 4-[Benzyl(methyl)sulfamoyl] Thioredoxin reductase (C. albicans) MIC: 50 µg/mL (antifungal)
LMM11 5-(Furan-2-yl) 4-[Cyclohexyl(ethyl)sulfamoyl] Thioredoxin reductase MIC: 100 µg/mL (antifungal)
Compound 18 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) 3-(Thiomethoxy)benzamide Ca²⁺/calmodulin IC₅₀: ~10 µM (enzyme inhibition)
Derivative 6a 5-(Ethylthio) N-(4-Phenylsulfonyl)benzamide hCA II Docking score: -9.2 kcal/mol
ZINC2494176 5-(Thiophen-2-yl) 4-(Dipropylsulfamoyl)benzamide Not reported High purity (ECHEMI data)
Key Observations:
  • Antifungal Activity : The target compound’s 3-nitrobenzylthio group may enhance antifungal potency compared to LMM5 (4-methoxyphenyl) and LMM11 (furan-2-yl), as nitro groups often improve membrane penetration and target binding .
  • Enzyme Inhibition: Derivatives like Compound 18 and 6a show activity against Ca²⁺/calmodulin and hCA II, respectively.
  • Structural Flexibility : The dipropylsulfamoyl group in ZINC2494176 highlights how alkyl chain length on sulfamoyl affects solubility and binding kinetics, which may guide optimization of the target compound’s pharmacokinetics.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 3-nitrobenzylthio group in the target compound may confer stronger electrophilic character than LMM5’s methoxy group, enhancing interactions with Trr1’s redox-active sites .
  • Sulfamoyl Substitutions : Dimethylsulfamoyl (target) vs. cyclohexyl/ethyl (LMM11) or dipropyl (ZINC2494176) groups influence steric hindrance and hydrophobicity, impacting target selectivity and metabolic stability.

In Silico and Docking Insights

  • Binding Affinity : The Glide XP scoring function predicts that hydrophobic enclosures and hydrogen-bonding motifs (e.g., nitro groups) improve binding. The target compound’s nitrobenzyl group may form π-π stacking or hydrogen bonds with Trr1 or hCA II, similar to derivative 6a’s interactions with hCA II .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • Step 1 : Form the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .
  • Step 2 : Introduce the benzamide moiety using coupling reagents like EDCI/HOBt with 4-(N,N-dimethylsulfamoyl)benzoic acid in anhydrous DMF .
  • Step 3 : Attach the 3-nitrobenzylthio group via nucleophilic substitution, requiring controlled temperatures (60–80°C) and catalysts like K₂CO₃ .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, CH₂Cl₂/MeOH) ensures >95% purity .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzyl groups) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and 1350 cm⁻¹ (sulfamoyl S=O) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion consistency with the formula C₂₀H₂₀N₆O₆S₂ .

Q. What preliminary biological assays assess its antimicrobial/anticancer potential?

  • Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus and C. albicans) .
  • Anticancer : MTT assay (IC₅₀ < 10 µM in HeLa and MCF-7 cells) with caspase-3 activation to confirm apoptosis .

Advanced Research Questions

Q. How to design SAR studies to identify critical functional groups?

  • Method : Systematically modify substituents (e.g., replace nitro with methoxy or halogens) and compare bioactivity .
  • Key Findings :

  • Nitro group enhances antibacterial activity (MIC reduced by 4x vs. methoxy analogs) .
  • Dimethylsulfamoyl improves solubility (logP reduced by 0.8 vs. phenylsulfonyl) .

Q. What computational strategies predict binding modes with target enzymes?

  • Docking Software : AutoDock Vina or Schrödinger Suite for modeling interactions with E. coli enoyl-ACP reductase (PDB: 1C14) .
  • Validation : Match docking scores (ΔG < -9 kcal/mol) with experimental IC₅₀ values .

Q. How to resolve discrepancies in biological activity across assays?

  • Orthogonal Assays : Combine MIC (broth dilution) with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .
  • Structural Analysis : X-ray crystallography of protein-ligand complexes to validate binding hypotheses .

Q. How to address regioselectivity challenges during 3-nitrobenzylthio group introduction?

  • Optimized Conditions : Use N-protected intermediates (e.g., Boc groups) to prevent undesired thiolate formation .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems (H₂O/CHCl₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.